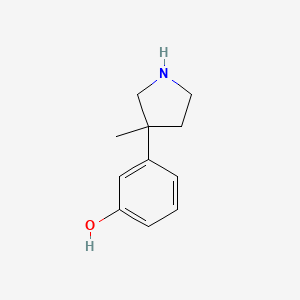

3-(3-Methylpyrrolidin-3-yl)phenol

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(3-methylpyrrolidin-3-yl)phenol |

InChI |

InChI=1S/C11H15NO/c1-11(5-6-12-8-11)9-3-2-4-10(13)7-9/h2-4,7,12-13H,5-6,8H2,1H3 |

InChI Key |

NLKFZJXHIBXVAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(3-Methylpyrrolidin-3-yl)phenol can be achieved through several routes. One common method involves the reaction of 3-methylpyrrolidine with phenol under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the preparation of phenols from haloarenes, benzene, cumene, and diazonium salts are well-documented methods . These methods typically involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-(3-Methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to hydroquinones using reducing agents.

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and bromination. Common reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Acid-Base Reactions: Phenols can react with bases to form phenoxide ions, which are more reactive towards electrophiles.

Scientific Research Applications

3-(3-Methylpyrrolidin-3-yl)phenol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyrrolidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms or electrons, making it an effective antioxidant. Additionally, the pyrrolidine ring can interact with specific enzymes or receptors, influencing biological pathways . Molecular docking studies have shown that similar compounds can interact with proteins such as Akt, highlighting their potential in drug discovery .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups: The methoxy group in 3-(3-Methoxyphenyl)pyrrolidine HCl enhances solubility but reduces hydrogen-bonding capacity compared to the phenol group in the target compound . Electron-Withdrawing Groups: The trifluoromethyl group in 3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol increases acidity (pKa ~13.65) and lipophilicity, making it suitable for CNS-targeting drugs . Halogenation: The fluoro group in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol improves metabolic stability and bioavailability .

Hydrogen Bonding: 3-(3-Methylpyrrolidin-3-yl)phenol’s phenol group enables strong O–H∙∙∙O/N interactions, similar to 3-(diethylamino)phenol’s O–H∙∙∙N bonding . In contrast, methoxy or trifluoromethyl substituents alter acceptor preferences .

Physicochemical Properties

| Property | 3-(3-Methylpyrrolidin-3-yl)phenol | 3-(3-Methoxyphenyl)pyrrolidine HCl | [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |

|---|---|---|---|

| Purity | Not reported | ≥99% | ≥95% |

| Storage | Cool, dry place | Cool, dry place | Cool, ventilated area |

| Moisture Content | Not reported | ≤0.5% | Not reported |

| Impurities | Not reported | ≤0.3% | Not reported |

Notes:

- Purity and storage conditions are critical for pharmaceutical intermediates (e.g., 3-(3-Methoxyphenyl)pyrrolidine HCl requires stringent impurity control ≤0.3%) .

- Fluorinated derivatives like [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol prioritize stability under refrigeration due to reactive fluorinated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.